Tetrakis(trichlorosilyl)silane is a silicon-based compound with the chemical formula Si(SiCl₃)₄. This compound is a member of the organosilicon family, characterized by silicon atoms bonded to organic groups. Tetrakis(trichlorosilyl)silane is notable for its high reactivity and unique structural properties, making it a valuable reagent in various chemical processes. It is primarily used in scientific research and industrial applications, particularly in the production of high-purity silicon for electronics and photovoltaics.
Tetrakis(trichlorosilyl)silane can be sourced from various chemical suppliers and is classified under organosilicon compounds. It is often utilized as an intermediate in the synthesis of other organosilicon compounds and as a reagent in diverse chemical transformations. Its CAS number is 50350-62-4, which helps identify it in chemical databases.
The synthesis of tetrakis(trichlorosilyl)silane can be achieved through several methods:
The synthesis methods often require inert atmospheres to prevent moisture interference, as tetrakis(trichlorosilyl)silane is sensitive to water, which can lead to hydrolysis and undesired side reactions.
Tetrakis(trichlorosilyl)silane features a central silicon atom bonded to four trichlorosilyl groups (SiCl₃). The molecular structure can be represented as follows:
Tetrakis(trichlorosilyl)silane participates in various chemical reactions, primarily involving its chlorinated groups:
The reactivity of tetrakis(trichlorosilyl)silane is largely due to the presence of multiple chlorinated groups that can participate in nucleophilic substitution reactions or polymerization processes.
The mechanism of action for tetrakis(trichlorosilyl)silane primarily involves its role as a precursor in synthesizing other organosilicon compounds. Its highly reactive trichlorosilyl groups facilitate various reactions that lead to the formation of siloxanes or silanes with different functional groups.
Tetrakis(trichlorosilyl)silane has numerous applications across various fields:
Tetrakis(trichlorosilyl)silane (Cl₁₂Si₅, CAS 50350-62-4) represents a highly functionalized silicon cluster with significant utility in advanced materials synthesis. Its preparation demands precision in catalytic selection, solvent systems, and reaction engineering to achieve high purity and yield.
Hydrosilylation serves as a cornerstone for constructing Si–Si frameworks in this compound. While platinum catalysts (e.g., Speier’s or Karstedt’s) traditionally dominate such transformations [2], recent advances highlight iron and cobalt complexes as emerging alternatives. Bis(imino)pyridine-ligated iron catalysts enable anti-Markovnikov additions of sterically hindered silanes at temperatures as low as 23°C [2]. Nickel-based systems further expand functional group tolerance, though ligand design critically influences turnover numbers (TONs) and selectivity. For tetrakis(trichlorosilyl)silane synthesis, these methods facilitate the generation of precursor silicon hydrides, which undergo subsequent chlorination or coupling. Key challenges include suppressing dehydrogenative side reactions and optimizing ligand-metal coordination to enhance TONs beyond 5,000 in model systems [2].
Table 1: Catalytic Systems for Precursor Functionalization | Catalyst Type | Ligand System | Temperature Range | Max TON | Selectivity | |-------------------|-------------------|------------------------|-------------|----------------| | Iron | Bis(imino)pyridine | 23–50°C | 5,000 | Anti-Markovnikov | | Platinum | Karstedt’s | 60–100°C | >10,000 | High | | Cobalt | Terpyridine | 50–80°C | 1,500 | Moderate |
Platinum catalysts drive the direct assembly of Si–Si bonds via trichlorosilane addition. A seminal method employs SiCl₃(SiCl₃)(Me₂NC₂H₄NMe₂) as a catalyst, enabling the coupling of Si₂Cl₆ at 55°C under neat conditions to yield tetrakis(trichlorosilyl)silane at 80% yield [1]. NMR monitoring confirms complete Si₂Cl₆ conversion within 15 hours, with filtration and vacuum evaporation isolating the product. Alternatively, platinum-catalyzed hydrosilylation of vinylsilanes with HSiCl₃ achieves 89% yield for analogous structures like tetrakis(trichlorosilylethyl)silane when performed in tetrahydrofuran under graded temperatures (0°C → reflux) [4]. Karstedt’s catalyst promotes Si–Si bond formation, though cis-[PtCl₂(BnCN)₂] minimizes unintended Si–O–Si crosslinks common in polymethylhydrosiloxane systems [5].
Reaction media profoundly influence byproduct formation and yield:
Table 2: Solvent Impact on Yield and Purity | Solvent | Temperature | Reaction Time | Yield | Key Advantage | |-------------|-----------------|-------------------|-----------|-------------------| | Neat | 55°C | 15 h | 80% | No solvent removal | | Tetrahydrofuran | Reflux | 6 h | 89% | Enhanced mixing | | Hexane | 60°C | 12 h | 75%* | Byproduct suppression | *Data extrapolated from analogous germanium synthesis [3]
Low-temperature steps (0°C) prevent exothermic decomposition during reagent addition, while reflux conditions ensure complete conversion [4].
Solid-state (neat) synthesis offers simplicity and reduced contamination risk. The catalyst SiCl₃(SiCl₃)(Me₂NC₂H₄NMe₂) facilitates efficient coupling of Si₂Cl₆ without solvents, yielding 80% product after vacuum evaporation [1]. However, challenges include:
Solution-phase synthesis enhances mixing and temperature control. Platinum-catalyzed reactions in tetrahydrofuran achieve 89% yield for structurally similar compounds [4]. Benefits include:
Trade-offs exist: Solution methods introduce solvent removal steps and potential contamination, while solid-state routes face scalability constraints. Hybrid approaches (e.g., minimal solvent) may optimize industrial-scale production.
Table: Key Compounds Mentioned | Compound Name | CAS Number | Molecular Formula | Molecular Weight | |-------------------------------|----------------|------------------------|----------------------| | Tetrakis(trichlorosilyl)silane | 50350-62-4 | Cl₁₂Si₅ | 565.86 | | Tetrakis(trichlorosilylethyl)silane | 67776-46-9 | C₈H₁₆Cl₁₂Si₅ | 678.08 | | Tetrakis(trichlorosilyl)germane | N/A | Cl₁₂GeSi₄ | 612.51 |
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